2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate
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Overview
Description
2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a piperidine ring substituted with a methyl group and a chlorophenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-methylpiperidine with 2-chloroethyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-methylpiperidine is reacted with 2-chloroethyl isocyanate.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Common industrial methods include:
Batch Process: The reactants are mixed in a reactor, and the reaction is allowed to proceed to completion. The product is then isolated and purified.
Continuous Process: The reactants are continuously fed into a reactor, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylpiperidin-1-yl)ethyl N-phenylcarbamate: Similar structure but lacks the chlorophenyl group.
2-(4-methylpiperidin-1-yl)ethyl N-(4-fluorophenyl)carbamate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-12-6-8-18(9-7-12)10-11-20-15(19)17-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKORWDCSLRDMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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